17alpha-Propionate
Description
Structure
2D Structure
Properties
IUPAC Name |
[17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNHMOZDMYNCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action: Androgen Receptor Interaction and Downstream Signaling
Androgen Receptor Binding and Affinity Studies
Studies investigating the interaction of 17alpha-Propionate with the androgen receptor have employed various in vitro techniques to characterize its binding properties.
In Vitro Radioligand Binding Assays and Competition Kinetics
In vitro radioligand competitive binding assays are standard methods used to determine the binding affinity of a compound for a receptor. These assays typically involve incubating the receptor (often sourced from rat prostate cytosol or expressed in cell lines) with a radiolabeled high-affinity androgen ligand (such as [³H]R1881 or [³H]MIB) in the presence of increasing concentrations of the test compound. nih.govoup.comepa.govoup.com The extent to which the test compound competes with the radioligand for binding to the receptor provides an indication of its binding affinity.
Studies have shown that this compound competes with ligand binding to the AR. popline.org One study using human prostate cancer cells reported that this compound inhibited the specific binding of [³H]methyltrienolone (R1881) to the androgen receptor with a Kᵢ value of 4.0 × 10⁻⁸ M and an IC₅₀ value of 5.0 × 10⁻⁸ M. rsc.org This indicates that the compound can effectively displace potent androgen ligands from the receptor binding site.
Determination of Relative Binding Affinities (RBA) Compared to Reference Androgens and Antagonists
Relative Binding Affinity (RBA) studies compare the binding affinity of a compound to a reference ligand, typically a potent endogenous androgen like DHT or a synthetic ligand like R1881, which is assigned an RBA of 100%. oup.com While specific RBA values for this compound compared directly to DHT or testosterone (B1683101) in a standardized panel were not consistently found across the provided sources, competitive binding experiments suggest that clascoterone (B1669155) (this compound) competes with ligand binding to the AR with 100-fold lower affinity than DHT. popline.org
Compared to other AR antagonists, this compound has shown comparable or superior activity in certain cellular assays. For instance, in a reporter cell line, clascoterone was as effective as finasteride (B1672673) in antagonizing testosterone-induced AR activity. popline.org In human follicular dermal papilla cells, clascoterone was significantly more potent than enzalutamide (B1683756) in reducing DHT-induced IL-6 secretion, despite enzalutamide having a higher reported affinity for the AR. popline.org
Here is an example of how RBA data might be presented, based on general knowledge of AR ligands and the relative comparisons found:
| Compound | Relative Binding Affinity (RBA) vs. DHT |
| Dihydrotestosterone (B1667394) (DHT) | 100 |
| This compound | ~1 (estimated based on "100-fold lower") |
| Testosterone | Lower than DHT |
| Enzalutamide | Higher affinity than this compound popline.org |
| Finasteride | Indirect comparison via functional assay popline.org |
Structural Determinants of Receptor Recognition and Binding Orientation
The androgen receptor, like other steroid hormone receptors, contains a ligand-binding domain (LBD) that specifically interacts with androgen ligands. genecards.orgoncotarget.comnih.gov The binding of a ligand to the LBD induces conformational changes in the receptor, which are crucial for its activation, dimerization, nuclear translocation, and interaction with DNA and cofactors. genecards.orgoncotarget.com
The 17α-propionate ester modification on the cortexolone (11-deoxycortisol) scaffold is a key structural feature of the compound. wikipedia.orgdrugbank.com This modification, located at the 17alpha position, likely influences how the molecule fits into the AR binding pocket and interacts with specific amino acid residues. The antiandrogenic activity of 17α-monoesters of cortexolone has been noted, suggesting that the substitution at this position plays a role in their ability to antagonize the receptor. google.comgoogle.com
Modulation of Androgen Receptor-Mediated Gene Regulation
The primary function of the activated androgen receptor is to regulate the transcription of target genes by binding to specific DNA sequences called androgen response elements (AREs) in the promoter or enhancer regions of these genes. genecards.orgoncotarget.com As an AR antagonist, this compound interferes with this process.
Transcriptional Inhibition in Reporter Cell Systems
Reporter cell systems are widely used in vitro to assess the ability of a compound to modulate AR-mediated gene transcription. These systems typically involve cells transfected with a plasmid containing an ARE linked to a reporter gene (e.g., luciferase). popline.orgjddonline.comnih.gov When an androgen agonist is present, it activates the AR, leading to the transcription of the reporter gene and the production of a measurable signal (e.g., light). An antagonist will inhibit this androgen-induced signal.
Studies have consistently shown that this compound inhibits AR-regulated transcription in reporter cell lines. caymanchem.compopline.orgjddonline.com In one study, clascoterone inhibited AR-regulated transcription in a reporter cell line with similar efficacy to finasteride. popline.org This demonstrates that this compound can effectively block the transcriptional activity normally driven by androgen binding to the AR.
The mechanism of this inhibition involves this compound competing with endogenous androgens like DHT for binding to the AR. drugbank.comaformulabr.com.brresearchgate.net By occupying the ligand-binding pocket, this compound prevents the conformational change required for full receptor activation, dimerization, nuclear translocation, and subsequent binding to AREs and recruitment of coactivator proteins necessary for gene transcription. genecards.orgoncotarget.comnih.gov
Analysis of Androgen-Regulated Gene Expression Profiles
Beyond reporter gene assays, the impact of this compound on the broader spectrum of androgen-regulated genes can be analyzed using techniques such as microarray or RNA sequencing. These methods allow for the assessment of changes in the expression levels of thousands of genes simultaneously in response to treatment.
While detailed gene expression profiling studies specifically on the effects of this compound were not extensively described in the provided search results, the known function of the AR is to regulate a wide array of genes involved in various biological processes, including cell growth, differentiation, metabolism, and inflammation. genecards.orggsea-msigdb.orgnih.gov
As an AR antagonist, this compound is expected to counteract the effects of androgens on the expression of these genes. This can involve the repression of genes that are positively regulated by androgens and potentially the indirect modulation of genes that are negatively regulated by androgens. For example, in sebocytes and dermal papilla cells, this compound has been shown to inhibit androgen-regulated production of lipids and inflammatory cytokines, which are downstream effects of AR activation and subsequent gene regulation. caymanchem.compopline.orgjddonline.comresearchgate.net This indicates that this compound's action at the AR level translates into measurable changes in the expression and production of specific proteins and mediators involved in androgen-dependent processes. Analysis of gene expression profiles would provide a more comprehensive understanding of the specific transcriptional networks modulated by this compound.
Cellular and Biological Effects in Model Systems
In vitro studies utilizing various cell culture models have provided insights into the cellular and biological effects of this compound compounds, particularly Cortexolone 17α-propionate, in androgen-responsive tissues like the skin.
Regulation of Lipid Synthesis in Primary Sebocyte Cultures (In Vitro)
Androgens play a significant role in regulating sebocyte proliferation and differentiation, as well as the synthesis of lipids that constitute sebum tandfonline.comtandfonline.comresearchgate.net. Studies using primary human sebocyte cultures have demonstrated that Cortexolone 17α-propionate can antagonize androgen-regulated lipid production in a dose-dependent manner caymanchem.comresearchgate.netnih.gov. This inhibitory effect on lipid synthesis in sebocytes is a key mechanism by which these compounds can influence sebum production tandfonline.comtandfonline.com.
While androgens alone may not significantly affect lipid synthesis in human sebocytes in vitro, they do stimulate sebocyte proliferation thieme-connect.comkarger.com. Cortexolone 17α-propionate has been shown to inhibit androgen-regulated lipid synthesis in these cultures caymanchem.comresearchgate.netnih.gov.
Attenuation of Inflammatory Cytokine Production in Dermal Cell Lines (In Vitro)
Androgens can also contribute to inflammatory processes in the skin by increasing the expression of proinflammatory cytokines in sebocytes tandfonline.com. In vitro studies have shown that Cortexolone 17α-propionate can inhibit the synthesis of inflammatory cytokines, such as IL-6, from sebocytes treated with DHT tandfonline.compopline.orgcaymanchem.comnih.gov. This attenuation of inflammatory cytokine production in dermal cell lines suggests a potential anti-inflammatory effect mediated through the blockade of androgen signaling tandfonline.compopline.orgnih.gov. When compared to other AR antagonists like spironolactone (B1682167), Cortexolone 17α-propionate was found to be significantly more effective at inhibiting inflammatory cytokine synthesis from sebocytes researchgate.netnih.gov.
Impact on Dermal Papilla Cell Proliferation and Differentiation Pathways (In Vitro)
Dermal papilla cells (DPCs) are mesenchymal cells within hair follicles that play a crucial role in regulating the hair cycle, including the proliferation and differentiation of follicular epithelial cells mdpi.com. DHT binds to ARs in scalp DPCs, inducing AR-mediated transcription of genes implicated in conditions like androgenetic alopecia popline.orgresearchgate.net.
In vitro studies have investigated the effects of this compound compounds on DPCs. Cortexolone 17α-propionate has been shown to inhibit AR-regulated transcription in reporter cell lines and to inhibit inflammatory cytokine production from scalp dermal papilla cells popline.orgresearchgate.netcaymanchem.com. While testosterone can stimulate the proliferation of outer root sheath cells when co-cultured with dermal papilla cells from certain body sites, this effect was antagonized by Cyproterone (B1669671) acetate (B1210297) in vitro nih.gov. Androgen receptors are present in dermal papilla cells from beard and axillary hair follicles, and cultured DPCs retain androgen-related characteristics reflecting their origin sites nih.govbioscientifica.com. Cortexolone 17α-propionate has been found to inhibit DHT-induced IL-6 synthesis in human follicular dermal papilla cells in vitro drugbank.compopline.org.
Cross-Reactivity and Selectivity with Other Steroid Receptors
Steroid compounds can exhibit interactions with multiple steroid receptors, potentially leading to a range of pharmacological effects. The cross-reactivity and selectivity of this compound compounds with receptors other than the androgen receptor, such as the glucocorticoid receptor and progesterone (B1679170) receptor, have been investigated.
Investigation of Glucocorticoid Receptor Interactions
Studies have explored the interaction of compounds like Cyproterone acetate with the glucocorticoid receptor (GR). Cyproterone acetate has been identified as a GR binding compound and characterized as a competitive antagonist of dexamethasone (B1670325) in rat hepatocytes nih.gov. It can produce weak cortisol-like effects at very high doses by activating the GR wikipedia.orgwikipedia.orgebi.ac.uk. While Cyproterone acetate binds to the GR, it does not trigger nuclear translocation and is described as a passive antagonist of GR mdpi.comresearchgate.net. The binding affinities of Cyproterone acetate for the GR have been reported to be in the nanomolar range nih.gov.
The structure of glucocorticoids with a 17alpha-ester moiety, such as fluticasone (B1203827) propionate (B1217596) and fluticasone furoate, has been studied in complex with the GR ligand binding domain, revealing that the 17alpha ester can occupy a lipophilic pocket on the receptor, potentially contributing to binding affinity rcsb.orgresearchgate.net. While the 17alpha-ester groups of glucocorticoids may contribute to GR selectivity, the steroid backbone also plays a key role in defining selectivity, particularly against the progesterone receptor physiology.org.
Assessment of Progesterone Receptor Selectivity
Cyproterone acetate is known to possess progestogenic properties and acts by activating the progesterone receptor (PR) wikipedia.orgwikipedia.orgebi.ac.uk. Its binding affinities for the progesterone receptor have been reported to be similar to those for the glucocorticoid receptor nih.gov. Cyproterone acetate is described as a highly potent progestogen wikipedia.org.
Profiling Against Other Nuclear Receptors
The compound referred to as this compound, also known as Cortexolone this compound or Clascoterone (PubChem CID: 11750009), is primarily characterized by its activity as a potent antagonist of the androgen receptor (AR) wikipedia.orgcaymanchem.comglpbio.combiocrick.comdrugbank.com. Its mechanism of action is largely attributed to competing with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the AR, thereby inhibiting downstream signaling pathways regulated by the AR wikipedia.orgdrugbank.com.
While the primary focus of research and therapeutic application for Clascoterone has been its interaction with the androgen receptor, investigations into its activity against other nuclear receptors have been conducted in nonclinical settings. Nonclinical studies have indicated that Cortexolone this compound possesses weak glucocorticoid effects nih.gov.
Detailed comparative binding or activity profiling data for Clascoterone against a broad panel of other nuclear receptors, including the Estrogen Receptor (ER), Progesterone Receptor (PR), Mineralocorticoid Receptor (MR), and others, were not extensively available within the scope of the reviewed literature. Research has predominantly centered on its potent and selective antagonism of the AR, particularly in the context of topical applications aimed at minimizing systemic exposure and potential off-target effects on other steroid hormone receptors wikipedia.orgbiocrick.comnih.gov.
Metabolic Transformations and Pharmacokinetic Research in Preclinical Models
Biotransformation Pathways and Metabolite Identification
The metabolism of Cortexolone 17α-propionate is characterized by rapid enzymatic and non-enzymatic processes that transform the active parent drug into inactive byproducts. These pathways have been elucidated through studies in various biological matrices.
Cortexolone 17α-propionate is designed to be a soft drug, undergoing rapid hydrolysis by esterases present in the skin and plasma. researchgate.netnih.gov This enzymatic cleavage of the propionate (B1217596) ester at the 17α-position is a critical step in its deactivation. rsc.org In preclinical studies, when Cortexolone 17α-propionate was incubated with rat plasma, it was rapidly converted to its primary metabolite. rsc.orgresearchgate.net Within two hours of incubation, approximately 50% of the parent compound was metabolized, and it was completely metabolized within eight hours. rsc.orgresearchgate.net Similar metabolic activity has been observed in skin homogenates, confirming that the skin itself possesses the necessary esterases to initiate the deactivation process locally. rsc.org This rapid hydrolysis is a key factor that limits the systemic activity of the drug. nih.govrsc.org
Table 1: Metabolism of Cortexolone 17α-propionate in Rat Plasma Over Time
| Time (Hours) | Cortexolone 17α-propionate Remaining (%) | Cortexolone Formed (%) |
|---|---|---|
| 2 | ~50% | Data not specified |
| 8 | 0% | Data not specified |
Data derived from in vitro incubation studies in rat plasma. rsc.orgresearchgate.net
The primary and inactive metabolite of Cortexolone 17α-propionate has been consistently identified as cortexolone. nih.govrsc.orgresearchgate.netpharmacompass.com The hydrolysis of the 17α-ester bond yields this parent compound, which is devoid of the antiandrogenic activity associated with Cortexolone 17α-propionate. rsc.orgresearchgate.net The rapid and efficient conversion to cortexolone is the principal reason for the absence of systemic side effects. nih.govrsc.org In pharmacokinetic studies, plasma concentrations of cortexolone were generally found to be at or near the lower limit of quantification (0.5 ng/mL), underscoring the efficiency of the metabolic process. nih.govpharmacompass.comnih.govjddonline.com
An interesting aspect of Cortexolone 17α-propionate's biotransformation is the intramolecular migration of the propionyl group. rsc.org Research has shown that before the esterase-catalyzed hydrolysis occurs, the acyl group can undergo a non-enzymatic migration from the 17α-position to the 21-position of the steroid. rsc.orgresearchgate.net This results in the formation of an intermediate isomer, cortexolone-21-propionate (B13845260). rsc.org This phenomenon of acyl migration is a known instability for 17α-hydroxy-21-unesterified corticosteroids, which can complicate synthesis and purification. google.com
The formation of this 21-propionate isomer was confirmed in studies where esterase activity was inhibited. When Cortexolone 17α-propionate was incubated in the presence of the esterase inhibitor dichlorvos, a significant amount of cortexolone-21-propionate was detected. rsc.org This confirmed that the biotransformation pathway involves an initial, non-enzymatic acyl migration followed by a subsequent, rapid esterase-catalyzed hydrolysis of the 21-ester to form the final inactive metabolite, cortexolone. rsc.orgresearchgate.net
Table 2: Influence of Esterase Inhibitor on Cortexolone 17α-propionate Metabolism
| Condition | Cortexolone 17α-propionate | Cortexolone-21-propionate | Cortexolone |
|---|---|---|---|
| Without Inhibitor | Rapidly decreases | Transiently formed | Rapidly increases |
| With Dichlorvos (Inhibitor) | Decreases | Large amount detected | Formation is inhibited |
This table illustrates the proposed metabolic pathway based on inhibitor studies. rsc.org
Comparative Metabolic Stability and Elimination Kinetics
The metabolic stability and elimination kinetics of Cortexolone 17α-propionate are fundamental to its pharmacological profile, ensuring potent local action with minimal systemic exposure.
In vitro studies using skin homogenates have demonstrated a metabolic profile analogous to that seen in plasma, where the formation of cortexolone occurs over time. researchgate.net After application to the skin, the compound is hydrolyzed by cutaneous esterases into the inactive cortexolone. rsc.org This local metabolism is a primary contributor to its dermal clearance and prevents significant amounts of the active drug from reaching systemic circulation. While specific in vitro hepatic clearance data from microsomal or hepatocyte stability assays are not detailed in the provided context, the rapid plasma hydrolysis suggests that any drug that does get absorbed systemically would be swiftly inactivated by hepatic esterases, contributing to a high first-pass metabolism. nih.govrsc.org
Pharmacokinetic studies in animal models have confirmed the "soft" nature of Cortexolone 17α-propionate. In the hamster flank organ test, the compound demonstrated potent local antiandrogenic activity. researchgate.netnih.gov Its activity was found to be approximately as potent as cyproterone (B1669671) acetate (B1210297) and more effective than finasteride (B1672673) when applied topically. nih.gov Conversely, when administered systemically via subcutaneous injection in rats, Cortexolone 17α-propionate did not show any antiandrogenic activity, nor did it affect gonadotropin hypersecretion. researchgate.netnih.gov This stark difference between local and systemic activity provides strong evidence for its peripheral selectivity and rapid systemic inactivation, a key characteristic for a topical therapy designed to avoid systemic side effects. researchgate.netnih.gov
Table 3: Local Antiandrogenic Activity in Hamster Flank Organ Test
| Compound | Daily Dose (µg per animal) | Flank Organ Inhibition (%) |
|---|---|---|
| Cortexolone 17α-propionate | 100 | 40% |
| Cortexolone 17α-propionate | 200 | 78% |
| Cortexolone 17α-propionate | 400 | 84% |
| Finasteride | 400 | 71% |
| Cyproterone Acetate | 400 | 93% |
The local antiandrogenic activity was expressed as the percentage inhibition of the flank organ enlargement induced by testosterone (B1683101) propionate. researchgate.net
Impact of Localized Metabolism on Systemic Exposure and Target Selectivity
Preclinical research has experimentally validated the peripheral antiandrogenic activity of 17alpha-Propionate, demonstrating its ability to exert localized effects without significant systemic involvement. researchgate.netnih.gov The compound's mechanism of action is centered on its function as a competitive androgen receptor inhibitor at the site of application. nih.govsci-hub.sejddonline.com In vitro studies confirm that this compound binds to androgen receptors with high affinity, effectively competing with androgens like dihydrotestosterone (B1667394) (DHT) and inhibiting the downstream signaling that leads to acne pathogenesis. sci-hub.senih.gov This targeted action at the pilosebaceous unit allows it to antagonize androgen-regulated processes, such as the production of lipids and inflammatory cytokines in sebocytes, in a dose-dependent manner. nih.govresearchgate.net
A key factor contributing to its target selectivity is its rapid metabolism in the skin. nih.govjddonline.com Upon topical application, this compound is quickly hydrolyzed by esterases in the epidermis into cortexolone, a metabolite with negligible antiandrogenic activity. jddonline.comresearchgate.net This rapid local inactivation is crucial for minimizing systemic absorption and exposure, thereby preventing the systemic side effects commonly associated with oral antiandrogen therapies. researchgate.netsci-hub.se
The hamster flank organ model, a standard preclinical assay for evaluating antiandrogenic compounds, has been instrumental in demonstrating the localized efficacy of this compound. nih.govamerigoscientific.comimavita.com In these studies, topical application of the compound resulted in a dose-related regression of the sebaceous glands in the hamster flank organ. nih.gov It effectively counteracted the stimulatory effects of directly applied androgens such as testosterone and dihydrotestosterone. nih.govnih.gov The evidence from these models indicates that the compound exerts its antiandrogenic action by binding to cytosolic androgen receptors within the flank organ, thereby inhibiting the action of DHT. nih.gov Notably, while exhibiting strong topical antiandrogenic activity, the compound was ineffective when administered systemically (e.g., subcutaneously), further underscoring its peripherally selective action. sci-hub.senih.gov
Table 1: Preclinical Efficacy of this compound in the Hamster Flank Organ Model
| Parameter | Observation | Finding |
|---|---|---|
| Topical Application | Dose-related regression of the hamster flank organ. nih.gov | Strong local antiandrogenic activity. amerigoscientific.com |
| Mechanism | Inhibition of flank organ stimulation by testosterone and dihydrotestosterone. nih.govnih.gov | Competes with androgens for receptor binding in the target tissue. nih.gov |
| Systemic Administration | No significant antiandrogenic activity when administered subcutaneously. sci-hub.senih.gov | Activity is localized to the site of application. nih.govjddonline.com |
| Comparative Potency | In the hamster flank organ test, it was found to be approximately four times more active than progesterone (B1679170) as a topical antiandrogen. amerigoscientific.com | Demonstrates potent peripheral antiandrogenic effects compared to other known inhibitors. amerigoscientific.com |
Synthetic Chemistry and Advanced Structural Characterization for Research Applications
Synthetic Methodologies for 17alpha-Propionate and Its Precursors
The synthesis of this compound involves various chemical transformations, often starting from corticosteroid precursors. Research efforts have focused on developing efficient and selective routes for its preparation.
Chemo-Enzymatic Synthesis Approaches and Biocatalysis Optimization
Chemo-enzymatic synthesis and biocatalysis have emerged as valuable strategies for the preparation of steroid esters, offering advantages in terms of selectivity and environmental friendliness compared to traditional chemical methods. Enzymes, particularly lipases, have been widely utilized as catalysts for ester synthesis medcraveonline.com. These biocatalysts can perform various reactions, including esterification and transesterification, often without the need for protective group manipulations, which is particularly beneficial for polyfunctionalized steroids conicet.gov.ar.
An enzymatic process for obtaining 17α-monoesters of cortexolone and its derivatives starts from the corresponding 17α,21-diesters through an enzymatic alcoholysis reaction google.comgoogle.com. This approach offers improved yields of 17α-monoesters compared to previously described methods google.comgoogle.com. Optimization of biocatalytic reactions often involves evaluating different lipases, solvents, temperature, enzyme-to-substrate ratios, and acylating agent-to-substrate ratios conicet.gov.ar. For instance, Candida rugosa lipase (B570770) (CRL) has been identified as an effective catalyst for the esterification of phytosterols (B1254722) mdpi.com. Immobilization of lipases can further enhance their stability, activity, and recyclability, making them more suitable for industrial-scale processes mdpi.com.
Strategies for Regioselective Esterification and Impurity Control
Regioselective esterification is a critical aspect in the synthesis of steroid esters like this compound, as steroids often contain multiple hydroxyl groups that could potentially be esterified. Achieving selective esterification at the desired 17α position is crucial for obtaining the target compound with high purity.
One challenge in the synthesis of 17α-monoesters from 17α,21-diesters is the potential for acyl group migration from the 17 to the 21 position, which can lead to the formation of unwanted isomers google.com. Enzymatic methods, such as the alcoholysis of 17α,21-diesters catalyzed by enzymes, have shown promise in achieving regioselectivity and minimizing the formation of the 21-monoester impurity google.comgoogle.com. Under specific reaction conditions, the amount of the 21-monoester can be kept below a certain threshold, even with extended reaction times, making the process amenable to industrial scale google.com.
Impurity control is a vital part of pharmaceutical synthesis to ensure the quality, safety, and efficacy of the final product symeres.com. Regulatory authorities have strict guidelines regarding the identification, characterization, and control of impurities symeres.com. Strategies for impurity control in steroid synthesis include controlling the quality of raw materials, optimizing process parameters to minimize impurity formation, and developing effective analytical methods to detect and quantify impurities . Synthesis of reference standards for impurities is also crucial for their identification and control symeres.com.
Development of Novel Synthetic Routes for Research-Scale Production
The development of novel synthetic routes is essential for efficient and scalable production of this compound for research purposes. While classical synthetic routes exist for related compounds like medroxyprogesterone (B1676146) acetate (B1210297), which involve multiple steps such as ketalation, epoxidation, Grignard reaction, hydrolysis, hydrogenation, and acetylation, novel approaches aim to improve efficiency, reduce costs, and enhance safety google.com.
Enzymatic processes, as discussed earlier, represent a novel approach for obtaining 17α-monoesters google.comgoogle.com. These methods can offer shorter synthetic routes and enable reactions that are difficult to achieve through traditional chemical means acs.org. Research continues into identifying novel enzymes and optimizing biocatalytic conditions to improve the synthesis of steroid derivatives rsc.org. The application of chemo-enzymatic cascades, combining chemical and enzymatic steps, is also being explored for the synthesis of complex molecules acs.org.
Solid-State Chemistry and Polymorphism Studies
The solid-state properties of a pharmaceutical compound, including its polymorphism, are critical as they can influence its physical and chemical stability, dissolution rate, and bioavailability. Research into the solid-state chemistry of this compound (Cortexolone 17α-propionate) has identified several crystalline forms.
Identification and Characterization of Anhydrous and Hydrated Crystalline Forms (e.g., CPI, CPII, CPIII, CPW)
Cortexolone 17α-propionate has been shown to exist in several solid forms, including anhydrous forms and a hydrated crystal form researchgate.netnovanet.caresearchgate.netnih.gov. Specifically, three anhydrous forms, designated as CPI, CPII, and CPIII, and one hydrated crystalline form, designated as CPW, have been identified researchgate.netnovanet.caresearchgate.netnih.gov. These different crystalline forms exhibit distinct solid-state behaviors researchgate.netnovanet.caresearchgate.net.
The hydrated crystalline form of cortexolone 17α-propionate (CPW) has been characterized by specific XRPD peaks. For example, one hydrated crystalline form is characterized by XRPD peaks at approximately 4.80, 11.36, 11.70, 12.29, 12.95, 14.44, 14.84, 15.93, 16.09, 16.31, 17.20, 19.56, 20.58, and 22.82 ± 0.2° 2θ google.com. Another crystalline form, form IV, is characterized by XRPD peaks at about 4.8, 12.9, 14.4, 15.8, 16, 19.3, and 19.5 degrees 2theta paragraphfour.com.
The single crystal structure of the monohydrated phase (CPW) has been compared to that of an anhydrous form (CPIII), revealing markedly different solid-state arrangements researchgate.netnovanet.caresearchgate.net. Full spectroscopic characterization, including solid-state NMR, has been applied to differentiate between these pseudopolymorphic forms novanet.ca.
Application of X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction
X-ray diffraction techniques, including X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction (SC-XRD), are indispensable tools for the characterization of crystalline solid forms.
XRPD is widely used to identify and characterize different crystalline phases of a compound. Each crystalline form produces a unique XRPD pattern, which acts as a fingerprint for that specific solid state carleton.edu. XRPD has been extensively used to characterize the various anhydrous and hydrated forms of cortexolone 17α-propionate google.comparagraphfour.comrcsb.org. The XRPD patterns provide information about the lattice structure and the presence of different crystalline forms in a sample carleton.edu. For example, specific XRPD peaks are used to identify the hydrated crystalline form google.com and crystalline form IV paragraphfour.com of cortexolone 17α-propionate.
Single Crystal X-ray Diffraction provides detailed information about the three-dimensional arrangement of atoms within a single crystal, including unit cell dimensions, bond lengths, and bond angles carleton.edu. This technique is crucial for determining the absolute structure of a crystalline form and understanding the molecular packing and intermolecular interactions within the crystal lattice carleton.edu. SC-XRD has been used to study the crystal structure of the monohydrated phase (CPW) of cortexolone 17α-propionate, allowing for a comparison with anhydrous forms like CPIII and providing insights into the structural basis for their different solid-state behaviors researchgate.netnovanet.caresearchgate.net. SC-XRD is a non-destructive technique that provides precise structural data carleton.edu.
The combination of XRPD and SC-XRD, along with other spectroscopic methods like solid-state NMR and differential scanning calorimetry (DSC), is essential for a comprehensive understanding of the solid-state landscape and polymorphism of this compound google.comnovanet.ca.
Data Tables
Based on the search results, here is a table summarizing some reported characteristics of crystalline forms of Cortexolone 17α-propionate:
| Crystalline Form | Description | Characteristic XRPD Peaks (° 2θ) | Characterization Methods Used | Source |
| CPI | Anhydrous | Not explicitly listed in snippets, but distinct from CPIII and CPW. | Spectroscopic methods, Solid-state NMR, DSC | researchgate.netnovanet.caresearchgate.netnih.gov |
| CPII | Anhydrous | Not explicitly listed in snippets, but distinct from CPIII and CPW. | Spectroscopic methods, Solid-state NMR, DSC | researchgate.netnovanet.caresearchgate.netnih.gov |
| CPIII | Anhydrous | Distinct from CPI and CPW. | Spectroscopic methods, Solid-state NMR, DSC, Single Crystal XRD (for comparison) | researchgate.netnovanet.caresearchgate.netnih.gov |
| CPW | Hydrated Monocrystal | Specific peaks listed (e.g., 4.80, 11.36, 11.70, 12.29, etc.) google.com. | XRPD, IR, DSC, Single Crystal XRD, Solid-state NMR | google.comresearchgate.netnovanet.caresearchgate.netnih.gov |
| Form IV | Crystalline Form | Peaks at about 4.8, 12.9, 14.4, 15.8, 16, 19.3, and 19.5 paragraphfour.com. | XRPD | paragraphfour.com |
Detailed Research Findings
Research has highlighted the utility of enzymatic methods for the synthesis of 17α-monoesters of cortexolone, starting from 17α,21-diesters. This enzymatic alcoholysis has been shown to be chemoselective, favoring the formation of the 17α-monoester and offering improved yields compared to chemical methods google.comgoogle.com. The process can be optimized for industrial scale production, with the 21-monoester impurity being controlled to low levels google.com.
Solid-state studies have revealed the existence of multiple crystalline forms of Cortexolone 17α-propionate, including anhydrous and hydrated forms researchgate.netnovanet.caresearchgate.netnih.gov. The hydrated form (CPW) and an anhydrous form (CPIII) exhibit notably different solid-state behaviors, as determined by techniques such as single crystal X-ray diffraction researchgate.netnovanet.caresearchgate.net. Comprehensive spectroscopic characterization, including solid-state NMR, is crucial for distinguishing and controlling these different solid forms novanet.ca. XRPD is a key analytical technique for identifying these crystalline forms based on their unique diffraction patterns google.comparagraphfour.com.
The understanding of these different crystalline forms and the ability to control their synthesis and interconversion is vital for the development and manufacturing of pharmaceutical products containing this compound.
Thermal Analysis Techniques (DSC, DTA/TG) for Polymorph Distinction
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis/Thermogravimetric Analysis (DTA/TG), are crucial for understanding the solid-state behavior of chemical compounds, including the identification and characterization of different crystalline forms or polymorphs. Cortexolone 17α-propionate is known to exist in multiple solid forms, including anhydrous and hydrated crystals researchgate.netnih.gov.
DSC thermograms can provide information about melting points, phase transitions, and the presence of solvates or hydrates. For Cortexolone 17α-propionate, DSC has been utilized to characterize different crystalline forms. For instance, a hydrated crystalline form of cortexolone 17α-propionate has a characteristic DSC thermogram google.com. Differences observed in DSC can indicate variations in the crystalline structure, even if other spectroscopic methods show similarities google.com. The thermal behavior revealed by DSC/DTA/TG is essential for controlling the solid form during manufacturing and formulation, ensuring consistent physical properties novanet.ca.
Spectroscopic Elucidation of Molecular Structure and Conformation
Spectroscopic methods are indispensable for confirming the molecular structure, purity, and conformation of synthetic compounds like those containing the this compound group. High-field Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information for comprehensive structural elucidation.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
High-field NMR spectroscopy, including 1H and 13C NMR, is a powerful tool for determining the detailed molecular structure and conformation of steroids. For Cortexolone 17α-propionate and related compounds, NMR analysis has been used to achieve complete signal assignments, providing insights into their conformational preferences rsc.orgresearchgate.netrsc.org. Two-dimensional NMR experiments such as COSY, HSQC, and NOESY are employed to correlate signals and establish connectivity and spatial relationships between atoms rsc.orgresearchgate.net. Solid-state NMR spectroscopy has also been applied to distinguish between different pseudopolymorphic forms of Cortexolone 17α-propionate researchgate.netnovanet.ca. Analysis of NMR spectra allows for the confirmation of the steroid skeleton and the presence and position of the propionate (B1217596) ester at the 17-alpha position rsc.orgresearchgate.net.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic functional groups present in a molecule. For steroids with a this compound moiety, IR spectra exhibit absorption bands corresponding to the carbonyl stretching vibrations of the ester group, the ketone group in the steroid ring, and hydroxyl groups if present google.comgoogle.comguidetopharmacology.orgnih.gov. IR spectroscopy can also be used to differentiate between different crystalline forms of Cortexolone 17α-propionate, as variations in crystal packing can lead to shifts or splitting of characteristic bands google.comgoogle.comguidetopharmacology.orgnih.gov. For example, a specific hydrated crystalline form of cortexolone 17α-propionate has a characteristic IR spectrum google.comguidetopharmacology.org.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for steroid analysis google.commedchemexpress.com. MS analysis of compounds containing the this compound moiety allows for the determination of the exact molecular weight and provides characteristic fragmentation ions that correspond to specific parts of the molecule, such as the loss of the propionate group or fragmentation of the steroid core newdrugapprovals.org. This fragmentation data helps confirm the proposed structure newdrugapprovals.org.
Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Investigations
The design and synthesis of analogues are fundamental to Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to the chemical structure of a compound affect its biological activity. For steroids with a this compound group, SAR investigations have focused on their antiandrogenic properties googleapis.comgoogle.combiocrick.com.
Systematic Modification of the Steroidal Skeleton and Ester Moiety
SAR studies involving the this compound moiety often involve systematic modifications to both the steroid skeleton and the ester group. This can include alterations to substituents on the steroid rings, changes in the saturation or aromaticity of the rings, and variations in the length or structure of the ester side chain at the 17-alpha position researchgate.netgoogleapis.com. For instance, comparing Cortexolone 17α-propionate with other 17alpha-esters or derivatives with modifications on the steroid core helps to elucidate the structural requirements for optimal antiandrogenic activity researchgate.netgoogleapis.com. Enzymatic methods, such as lipase-catalyzed alcoholysis of corresponding 17alpha,21-diesters, have been explored as chemoselective routes for synthesizing 17alpha-monoesters like Cortexolone 17α-propionate and its analogues googleapis.comgoogle.com. These synthetic efforts are crucial for generating a library of compounds to probe the relationship between structural changes and biological outcomes googleapis.com.
Evaluation of Ester Modifications at C-17 and Other Positions
Esterification at the C-17 position is a common modification in steroid chemistry, significantly influencing the physicochemical and biological properties of these compounds. The nature of the ester group, particularly at the C-17 hydroxyl, can impact factors such as solubility, metabolic stability, and interaction with target receptors or enzymes. Research in this area often involves the synthesis and characterization of various steroid esters to evaluate the effect of different acyl chains.
Synthetic routes to steroid 17-esters often involve the reaction of a steroid precursor with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acid chloride. For steroids with multiple hydroxyl groups, selective esterification can be achieved through various strategies, including the use of protecting groups or enzymatic methods. For instance, the synthesis of 17-position steroid carboxylic esters has been achieved using a method that minimizes the formation of 21-position esterification by-products by employing a strong acid and weak base salt as a catalyst during the catalytic hydrolysis of a cyclic orthoester intermediate google.com. Another approach involves the reaction of a prednisolone (B192156) 17α,21-cyclic orthoester with an acid in a lower alcohol solution to produce the prednisolone 17-ester google.com. Enzymatic processes have also been developed for obtaining 17α-monoesters of cortexolone and its derivatives starting from the corresponding 17α,21-diesters through enzymatic alcoholysis google.com.
Studies have evaluated the impact of different ester modifications. For example, modifications by C-17β esterification of testosterone (B1683101) with groups like propionate, cypionate, and enanthate have been shown to maintain virilizing effects while increasing potency and duration of action compared to the parent compound nih.gov. The hydrolysis rate of steroid acid ester derivatives, such as those synthesized from prednisolone with modifications at C-16 and the ketol side chain, has been investigated in plasma from different species, revealing species-specific differences in hydrolysis rates likely related to variations in esterase activity nih.gov. The presence and orientation of hydroxyl groups at C-17 and C-20 were found to play a role in the systemic hydrolysis rate of the carboxy ester group nih.gov.
Advanced structural characterization techniques are crucial for confirming the structure and understanding the properties of steroid esters. For cortexolone-17α-propionate, a topical antiandrogen, comprehensive conformational and solid-state characterization has been performed using theoretical calculations, high-field NMR analyses, DSC, and IR spectroscopy google.comresearchgate.netrsc.org. These studies help to elucidate the molecular conformation and the behavior of the compound in the solid state, which can be relevant for formulation and stability in research studies google.comresearchgate.netrsc.org.
Research findings on the synthesis of specific steroid propionates illustrate the yields obtained through different methods. For example, in the synthesis of 21-desoxyprednisolone 17-propionate from prednisolone 21-methanesulfonate 17-propionate, a yield of 94% was reported google.com. Another synthesis, starting from prednisolone 17,21-ethylorthopropionate, yielded prednisolone 17-propionate at 90% google.com. The preparation of 16-formyl-17-methoxyandrosta-5,16-dien-3β-yl propionate involved reactions with varying yields for different steps, with the final esterification yielding 48% tandfonline.com.
| Compound | Starting Material | Yield (%) | Reference |
| 21-desoxyprednisolone 17-propionate | Prednisolone 21-methanesulfonate 17-propionate | 94 | google.com |
| Prednisolone 17-propionate | Prednisolone 17,21-ethylorthopropionate | 90 | google.com |
| 16-formyl-17-methoxyandrosta-5,16-dien-3β-yl propionate | 16-formyl-17-methoxyandrost-5,16-dien-3β-ol | 48 | tandfonline.com |
These examples highlight the variability in yields depending on the specific steroid scaffold and synthetic route employed for esterification at the C-17 position.
Synthesis of Labeled Compounds for Mechanistic Tracing
The synthesis of labeled steroid compounds is a fundamental aspect of mechanistic research, allowing for the tracing of their metabolic pathways, distribution in biological systems, and interactions with enzymes and receptors. Common labeling isotopes include tritium (B154650) () and carbon-14 (B1195169) (). These isotopes are incorporated into the steroid structure at specific positions through chemical synthesis.
The synthesis of labeled steroid esters, including propionates, for mechanistic tracing involves introducing the isotopic label into the steroid precursor or the propionate moiety before or during the esterification reaction. For instance, studies investigating steroid metabolism have utilized [1,2-]-progesterone and [1,2-]-testosterone, indicating that labeling at the A ring is a common strategy oup.comnih.govpsu.edu. The fate of -testosterone and -progesterone in mice and rats has also been studied using labeled compounds nih.gov.
Specific examples of labeled steroid synthesis for mechanistic studies include the preparation of 4α-labeled cholesterol using palladium(0)-catalyzed reduction with labeled sodium borohydride (B1222165) psu.edu. While direct examples of the synthesis of labeled this compound were not extensively found, the general principles for synthesizing labeled steroids apply. This typically involves multi-step synthesis where a precursor with a suitable functional group is reacted with a labeled reagent, or a reaction is performed in the presence of a labeled solvent or catalyst, followed by purification to isolate the labeled product.
Mechanistic tracing using labeled steroid esters allows researchers to study processes such as hydrolysis by esterases, binding to transport proteins, cellular uptake, and subsequent metabolism or action within cells. For example, using -acetate, the effect of propionate on fatty acid and cholesterol synthesis in isolated rat hepatocytes was investigated by tracing the incorporation of the label into lipids cambridge.org. This demonstrates how labeled precursors can be used to understand the metabolic impact of compounds like propionate.
The integration of isotopic labeling with advanced analytical techniques such as mass spectrometry and chromatography is essential for identifying and quantifying labeled metabolites and understanding the kinetics of transformation processes. This provides detailed insights into the mechanisms underlying the biological disposition and activity of steroid esters.
Computational Modeling and Bioinformatic Approaches in 17alpha Propionate Research
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Computational approaches, such as molecular docking, have been employed to investigate the interaction of compounds like clascoterone (B1669155) with the androgen receptor researchgate.net. Clascoterone is known to bind to the AR with high affinity drugbank.comresearchgate.netpharmacompass.compharmacompass.com. Its mechanism involves competitively binding to the AR, thereby competing with endogenous androgens such as dihydrotestosterone (B1667394) (DHT) skintherapyletter.comdrugbank.compharmacompass.comglpbio.com. Molecular modeling has been utilized to assess the binding of these compounds to the ligand-binding domain (LBD) of the receptor researchgate.net. Studies have also examined the crystal structures of steroid ligands bound to the AR LBD to understand these interactions google.com. While detailed molecular dynamics simulations specifically for 17alpha-propionate (clascoterone) bound to the AR were not extensively detailed in the reviewed literature, such simulations are generally used to understand the dynamic behavior and stability of receptor-ligand complexes and the conformational changes that occur upon binding.
Prediction of Binding Modes and Affinities with Androgen Receptors
Molecular docking studies contribute to predicting the likely binding modes of this compound-containing compounds, such as clascoterone, within the AR binding site. These computational methods complement experimental data that demonstrate clascoterone's high binding affinity for the AR drugbank.comresearchgate.netpharmacompass.compharmacompass.com. The ability of clascoterone to competitively inhibit the binding of potent androgens like DHT highlights its efficacy as an AR antagonist skintherapyletter.comdrugbank.compharmacompass.comglpbio.com. The examination of crystal structures of steroid ligands bound to the AR LBD provides a structural basis for understanding the specific interactions that govern binding affinity and mode google.com.
Conformational Changes Induced by Ligand Binding
Ligand binding to nuclear receptors, including the AR, typically induces conformational changes that are crucial for receptor activation, dissociation from chaperone proteins, and translocation to the nucleus tandfonline.comtandfonline.com. Theoretical calculations have been performed to characterize the full conformational landscape of antiandrogen cortexolone-17alpha-propionate and related compounds skintherapyletter.comjcadonline.comrsc.org. These studies, utilizing methods such as B3LYP/6-31G(d) level calculations, provide insights into the preferred conformations of these molecules rsc.org. While specific details on how clascoterone binding induces AR conformational changes were not extensively provided, studies on other steroid-AR interactions indicate that ligand binding can induce isolated conformational heterogeneity at specific regions of the receptor, such as the Activation Function 2 (AF2) surface nih.gov. The conformational characteristics of the ligand itself play a role in its biological profile rsc.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models correlating chemical structure with biological activity. This approach has been applied to steroid analogues to understand their anabolic and androgenic activities researchgate.net. QSAR models can help explain how the structural features of steroids influence their interaction with the androgen receptor binding site researchgate.net.
Development of Predictive Models for Antiandrogenic Activity
Predictive QSAR models have been developed for the anabolic and androgenic activities of various steroid analogues using methods such as multiple linear regression researchgate.net. These models incorporate quantum and physicochemical molecular descriptors to establish relationships between structure and activity researchgate.net. External validation using test sets has shown that these QSAR models can possess good predictive abilities for androgenic activity researchgate.net.
The performance of some QSAR models for steroid analogues' activity is illustrated in the table below:
| Activity | R² | q² (Leave-one-out cross-validation) | R² (External validation) |
| Anabolic Activity | 0.84 | 0.80 | 0.90 |
| Androgenic Activity | 0.72 | 0.60 | 0.72 |
| Androgenic Activity | 0.70 | 0.59 | 0.55 |
| Anabolic/Androgenic Ratio | 0.68 | 0.51 | 0.53 |
Identification of Physicochemical Descriptors Influencing Biological Response
QSAR studies on steroid derivatives have indicated a significant relationship between their electronic properties and observed biological activities researchgate.net. Key physicochemical descriptors influencing the biological response include the shape of the molecules, hydrophobicity (such as logP), and various electronic properties researchgate.net. These descriptors, when incorporated into QSAR models, help in understanding the structural requirements for activity and can guide the design of new compounds with desired antiandrogenic properties researchgate.net.
Advanced Conformational Analysis and Intermolecular Interaction Energies
Theoretical Calculations (e.g., DFT methods) for Conformational Landscapes
Theoretical calculations, particularly Density Functional Theory (DFT) methods, are extensively used to investigate the conformational landscapes of steroids and their derivatives, including those with the this compound group. rsc.orgresearchgate.netresearchgate.netrsc.orgnih.govacs.orgresearchgate.netnih.govrsc.orgescholarship.org Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and understand the energy barriers between them. This is crucial because the biological activity and physical properties of a compound are often dependent on its preferred conformation or the ensemble of accessible conformations.
Studies employing DFT calculations, such as those using the B3LYP functional with various basis sets, have been applied to explore the conformational space of cortexolone-17α-propionate and related steroids. rsc.orgresearchgate.netresearchgate.netrsc.org These calculations can reveal the preferred orientations of flexible parts of the molecule, such as the propionate (B1217596) ester chain and the ring systems of the steroid core. For instance, conformational searches can identify low-energy conformers and assess the relative stability of different ring puckering modes within the steroid nucleus. researchgate.netnih.govrsc.org
Theoretical calculations can also provide insights into the electronic structure of the molecule, including parameters like molecular electrostatic potential (MEP) and atomic charges, which are important for understanding intermolecular interactions and reactivity. researchgate.net By mapping the MEP, researchers can visualize the charge distribution and identify potential sites for nucleophilic or electrophilic attack or regions involved in hydrogen bonding.
Analysis of Non-Covalent Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
Understanding the nature and strength of non-covalent interactions is essential for predicting crystal packing arrangements and understanding the solid-state properties of this compound compounds. Hirshfeld surface analysis is a widely used computational tool for visualizing and quantifying intermolecular contacts in molecular crystals. mdpi.comiucr.orgresearchgate.netbohrium.comscirp.orgresearchgate.netrsc.org
Hirshfeld surfaces delineate the space around a molecule in a crystal where it is in contact with neighboring molecules. Analysis of these surfaces, often presented as two-dimensional fingerprint plots, provides a breakdown of the different types of intermolecular contacts and their relative contributions to the total Hirshfeld surface area. mdpi.comiucr.orgscirp.orgresearchgate.net Common interactions analyzed include hydrogen bonds (O...H, N...H), van der Waals interactions (H...H, C...H, C...C), and π-π stacking interactions. mdpi.comiucr.orgresearchgate.netscirp.orgrsc.org
For steroid molecular crystals, Hirshfeld surface analysis has been employed to understand how different functional groups and structural modifications influence crystal packing. researchgate.netresearchgate.net This includes examining the role of C-H...O, O...H, and H...H interactions in stabilizing the crystal lattice. mdpi.comiucr.orgresearchgate.netscirp.orgresearchgate.net By visualizing these interactions on the Hirshfeld surface and analyzing the corresponding fingerprint plots, researchers can gain detailed insights into the supramolecular architecture and the forces driving crystal formation. iucr.orgscirp.orgrsc.org This information is valuable for understanding physical properties like melting point and solubility, and for potentially predicting the crystal forms of new compounds.
In Silico Approaches for Metabolic Pathway Prediction and Enzyme Interaction
In silico methods are increasingly utilized to predict the metabolic fate of drug candidates and understand their interactions with metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are involved in the metabolism of many steroids. mdpi.comnih.govsemanticscholar.orgresearchgate.netmdpi.comcreative-biolabs.commdpi.comnih.govacs.orgnih.gov Predicting metabolic pathways and potential sites of metabolism (SOMs) early in the research process can help guide experimental studies and inform structural modifications to improve pharmacokinetic properties.
Two main categories of in silico approaches for metabolism prediction are ligand-based and structure-based methods. mdpi.comcreative-biolabs.com Ligand-based methods rely on the chemical structures and properties of known substrates to build predictive models, often using techniques like quantitative structure-activity relationships (QSAR) or pharmacophore modeling. mdpi.comcreative-biolabs.com Structure-based methods, on the other hand, explicitly model the interaction between the compound and the enzyme, typically involving molecular docking simulations to predict binding modes and affinities. mdpi.comcreative-biolabs.comacs.orgnih.gov
For steroids, including those with the propionate moiety, in silico models have been developed to predict metabolic sites mediated by enzymes like CYP3A4. mdpi.commdpi.com These models may combine factors such as the accessibility of potential metabolic sites on the substrate and the activation energy of the metabolic reaction. mdpi.comnih.gov Docking simulations can help predict how a steroid molecule might orient within the active site of a CYP enzyme, highlighting the atoms most likely to undergo metabolic transformation. mdpi.comacs.orgnih.gov
While in silico metabolism prediction is a complex challenge due to the flexibility of both the substrate and the enzyme, these computational tools provide valuable initial predictions and mechanistic insights into how this compound-containing compounds might be processed in biological systems. mdpi.comcreative-biolabs.comnih.gov
Preclinical Research Models and Experimental Systems
In Vitro Cellular Models for Androgen-Dependent Processes
In vitro studies using cellular models relevant to androgen-dependent skin conditions have provided insights into the direct effects of cortexolone 17alpha-propionate at the cellular level. These models include primary human sebocyte cultures and dermal papilla cell lines, as well as reporter gene cell lines designed to assess androgen receptor activity.
Primary Human Sebocyte Cultures
Primary human sebocyte cultures are utilized to study the impact of androgens and antiandrogens on sebum production and inflammation, key factors in conditions like acne vulgaris. Studies have shown that cortexolone this compound can inhibit the production of lipids and inflammatory cytokines from sebocytes in vitro. medkoo.comnewdrugapprovals.org This suggests a direct effect on sebocyte function, counteracting the stimulatory effects of androgens.
Dermal Papilla Cell Lines
Dermal papilla cells, located at the base of hair follicles, play a crucial role in hair growth regulation and are also influenced by androgens. Androgen receptor antagonists like cortexolone this compound have been investigated for their effects on these cells. Research indicates that cortexolone this compound acts as an androgen receptor antagonist in dermal papilla cells in vitro. medkoo.comnewdrugapprovals.org This activity may be relevant to its potential use in conditions involving androgen-driven hair growth or loss.
Reporter Gene Cell Lines (e.g., AR CALUX)
Reporter gene cell lines, such as those employing the Androgen Receptor (AR) CALUX system, are used to quantify the ability of a compound to activate or inhibit the androgen receptor. These systems typically involve cells transfected with a plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase). The activity of the reporter gene indicates the level of androgen receptor activation. Cortexolone this compound's pharmacological activity appears to be primarily related to its ability to antagonistically compete at the androgen receptor level. biologicaresearch.combiocrick.comthekaneshop.com Studies using such reporter systems can demonstrate its potency as an androgen receptor antagonist by showing a reduction in reporter gene activity induced by androgens in the presence of cortexolone this compound. It is significantly more efficacious as an antiandrogen than other AR antagonists such as enzalutamide (B1683756) and spironolactone (B1682167) in sebocytes in vitro. newdrugapprovals.org
In Vivo Animal Models for Antiandrogenic Activity Assessment
In vivo animal models are employed to evaluate the antiandrogenic activity of compounds in a living system, providing insights into local and systemic effects.
Hamster Flank Organ Test for Topical Antiandrogenicity
The hamster flank organ test is a well-established model for assessing the topical antiandrogenic activity of compounds. The flank organs of hamsters are androgen-dependent sebaceous glands, and their size and pigmentation are influenced by androgen levels. Topical application of antiandrogens can reduce the size and pigmentation of these organs. Cortexolone this compound has demonstrated strong local antiandrogenic activity in the hamster's flank organ test. biologicaresearch.combiocrick.comthekaneshop.comhairlosstalk.comamerigoscientific.com In this model, it was found to be about 4 times more active than progesterone (B1679170), about 3 times more potent than flutamide, about 2 times more effective than finasteride (B1672673), and approximately as active as cyproterone (B1669671) acetate (B1210297) as a topical antiandrogen. biocrick.comthekaneshop.comhairlosstalk.comamerigoscientific.com
Here is a comparison of the relative topical antiandrogenic activity of cortexolone this compound to other reference compounds in the hamster flank organ test:
| Compound | Relative Topical Antiandrogenic Activity (vs. Progesterone = 1) |
| Progesterone | 1 |
| Cortexolone this compound | ~4 |
| Flutamide | ~1.3 (Cortexolone this compound is ~3x more potent) |
| Finasteride | ~2 (Cortexolone this compound is ~2x more effective) |
| Cyproterone Acetate | ~4 (Approximately as active) |
Rodent Models for Androgen-Dependent Phenotypes (e.g., Castrated Rat Studies)
Rodent models, such as studies in castrated rats, are used to assess the systemic antiandrogenic effects of compounds. In castrated male rats, androgen-dependent organs (e.g., prostate, seminal vesicles) atrophy due to the absence of endogenous androgens. Systemically active antiandrogens can further reduce the size of these organs or prevent the effects of exogenously administered androgens. Studies in rats have indicated that cortexolone this compound did not exhibit systemic antiandrogenic activity after subcutaneous injection, nor did it affect gonadotropins hypersecretion when injected into parabiotic rats. biologicaresearch.combiocrick.comthekaneshop.comhairlosstalk.comamerigoscientific.com This suggests a lack of significant systemic endocrine effects, supporting its profile as a peripherally selective antiandrogen.
Investigation of Biochemical Pathway Modulation in Model Organisms
Studies in model organisms and in vitro systems have demonstrated that cortexolone this compound functions as a potent antagonist of the androgen receptor (AR). nih.govguidetopharmacology.orghelsinki.figuidetoimmunopharmacology.orgsci-hub.seepo.org Its mechanism involves competitively binding to cytoplasmic androgen receptors, thereby inhibiting the downstream transcription of genes regulated by androgens like dihydrotestosterone (B1667394) (DHT). guidetopharmacology.orgsci-hub.se This competitive binding disrupts the normal androgen/AR interaction, which is known to influence processes such as lipid synthesis and inflammation. epo.org
In vitro studies using human primary sebocytes have shown that cortexolone this compound can antagonize androgen-regulated lipid and inflammatory cytokine production in a dose-dependent manner. nih.govsci-hub.se This finding is particularly relevant given the role of androgens in stimulating sebocyte proliferation and differentiation, as well as regulating lipid synthesis and the production of cytokines involved in inflammatory acne lesions. nih.govsci-hub.se
Preclinical studies in rats have indicated that cortexolone this compound exhibits minimal systemic effects. guidetopharmacology.orgguidetoimmunopharmacology.org Specifically, daily subcutaneous injections in parabiotic rats over seven days did not lead to appreciable systemic anabolic or antiandrogenic effects. guidetopharmacology.org Furthermore, the compound did not affect gonadotropin hypersecretion in these models. guidetopharmacology.org Mild glucocorticoid activity was only observed at the highest dose tested in parabiotic rats. guidetopharmacology.org The localized activity of cortexolone this compound is attributed, in part, to the C17 propionate (B1217596) ester, which is thought to promote local antiandrogenic activity. helsinki.fi Rapid metabolism of the compound upon penetration of the epidermis to inactive cortexolone also contributes to the lack of systemic antiandrogenic effects. guidetoimmunopharmacology.org
Beyond its antiandrogenic activity, cortexolone 17alpha-monoesters, including cortexolone this compound, have shown unexpected antitumor effects in isolated cancer cell lines in vitro and in xenograft prostate and pancreatic cancer models in vivo in animals. nih.gov This suggests potential modulation of biochemical pathways beyond the canonical androgen receptor antagonism in certain cancer contexts.
While other propionate-containing compounds like testosterone (B1683101) propionate have been studied in mouse models for behavioral effects researchgate.net, and propionate (a short-chain fatty acid) has been investigated for its role in gut microbiota-related signaling in mice google.com, these studies involve different chemical entities and are not directly related to the biochemical pathway modulation of cortexolone this compound in the context of its primary antiandrogenic research.
Development and Validation of Analytical Methods in Biological Samples
Accurate and sensitive analytical methods are essential for quantifying cortexolone this compound and its metabolites in biological samples during preclinical and clinical research. Various chromatographic techniques, often coupled with mass spectrometry, have been developed and validated for this purpose.
Sample preparation is a critical step in the analysis of biological samples due to the complex matrices and potentially low concentrations of the analyte. Techniques such as liquid-liquid extraction and solid-phase extraction (SPE), including the use of C18 SPE columns, have been employed to isolate and concentrate steroids from biological fluids like plasma, serum, and urine. synnovis.co.uksynnovis.co.uknih.govrsc.org Enzymatic hydrolysis can also be part of the sample preparation process for steroid analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the quantification of steroid hormones and their metabolites in biological matrices due to its sensitivity and specificity. synnovis.co.ukrsc.org
Methods utilizing LC-MS/MS have been developed for the quantification of related steroids like 17-hydroxyprogesterone in human blood serum and plasma. These methods typically involve reversed-phase liquid chromatography, often with C18 columns and mobile phases like water/methanol gradients, coupled to triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM) mode. synnovis.co.ukrsc.org Atmospheric-pressure chemical ionization (APCI) and electrospray ionization (ESI) have been used as ionization sources. synnovis.co.uk Stable isotope dilution is also employed to enhance accuracy and precision. rsc.org
While specific detailed validation data tables for cortexolone this compound quantification by LC-MS/MS in biological samples were not extensively detailed in the provided snippets, the successful application of LC-MS/MS for quantifying related steroids and metabolites in various biological fluids demonstrates the suitability of this technique for cortexolone this compound. One study mentions a validated LC-MS/MS method with liquid-liquid extraction for measuring cortexolone this compound and its metabolites in plasma samples from a clinical study, with calibration ranges and successful validation reported. Another study mentions a LC-MS/MS method to monitor clascoterone (B1669155) and cortexolone levels in in vitro skin permeation samples, featuring a high-throughput analysis with good linearity, selectivity, and a low limit of quantitation. synnovis.co.uk
Chromatographic Techniques for Metabolite Separation and Detection
Chromatographic techniques are fundamental for separating cortexolone this compound from its metabolites and other endogenous compounds present in biological samples before detection and quantification.
High-performance liquid chromatography (HPLC), particularly reversed-phase (RP) HPLC using columns like C18, is commonly used for the separation of steroids and their metabolites in biological fluids. nih.govrsc.org Different mobile phase compositions and gradients are employed to achieve optimal separation based on the chemical properties of the analytes. rsc.org
Thin-layer chromatography (TLC) has also historically been used for the analysis of steroids in biological specimens like urine and blood plasma or serum. TLC offers advantages such as the ability to analyze multiple samples simultaneously and the application of various detection methods. Different stationary phases, including silica (B1680970) and modified silica, and solvent systems are used for steroid separation by TLC.
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another chromatographic technique used for the analysis of volatile compounds, including some steroids. While LC-MS/MS appears more prevalent for cortexolone this compound based on the provided information, the principles of GC and GC-MS for separating and detecting steroids in biological matrices are well-established.
Future Directions and Advanced Research Frontiers
Elucidation of Complete Molecular Interaction Networks
While 17alpha-Propionate is known to act as a competitive inhibitor of androgen receptor (AR) binding, the full spectrum of its molecular interactions and the downstream networks it influences are areas ripe for further investigation. Research indicates that its pharmacological activity is primarily related to AR antagonism, but the complete primary pharmacological target profile warrants deeper exploration. biocrick.comamerigoscientific.com Future studies could employ advanced proteomic and interactome mapping techniques to identify all proteins and signaling pathways directly or indirectly modulated by this compound. Techniques such as affinity purification coupled with mass spectrometry could help identify novel binding partners beyond the canonical AR. Molecular networking, a technique used to characterize the metabolism of steroids, could potentially be adapted to comprehensively map the metabolic fate and interactions of this compound within biological systems. nih.gov Understanding these broader interaction networks is crucial for a complete picture of the compound's biological effects and could reveal previously unappreciated mechanisms of action or off-target effects.
Investigation of Epigenetic and Transcriptomic Modulation
The influence of this compound on gene expression has been noted, particularly in inhibiting AR-regulated transcription. caymanchem.compopline.orgresearchgate.net However, a comprehensive understanding of its impact on the epigenome and transcriptome is still developing. Future research could delve into how this compound affects DNA methylation, histone modifications, and non-coding RNA expression, which are key components of epigenetic regulation. Studies utilizing high-throughput sequencing technologies like RNA-Seq and ATAC-Seq could provide detailed profiles of transcriptional changes and chromatin accessibility modulated by the compound. Research in other areas has shown that steroids and related compounds can induce epigenetic and transcriptomic changes, suggesting this is a relevant avenue for this compound research. researchgate.netmdpi.comntu.edu.sgresearchgate.netnih.govnih.govnih.govplos.orgnih.govfrontiersin.org Such investigations could reveal long-term effects and provide insights into the sustained biological responses observed with this compound treatment.
Integration of Multi-Omics Data for Systems Biology Understanding
To gain a holistic understanding of this compound's effects, integrating data from multiple omics layers is essential. Future research should focus on combining genomic, transcriptomic, proteomic, and metabolomic data generated from studies involving this compound. Multi-omics integration techniques, including machine learning models and network-based approaches, can help identify key biomarkers, pathways, and biological processes influenced by the compound in a systems-level context. nih.govreferencecitationanalysis.comresearchgate.netmdpi.comfrontiersin.org This integrated approach can reveal complex interactions and regulatory mechanisms that are not apparent from studying individual omics layers in isolation. For instance, correlating transcriptomic changes with proteomic profiles can validate gene expression findings and identify key functional proteins affected by this compound.
Exploration of Novel Research Applications and Chemical Probes
Beyond its current applications as a topical antiandrogen, the unique properties of this compound could be explored for novel research applications. Its peripherally selective AR antagonism makes it a valuable tool for dissecting the role of local androgen signaling in various tissues without inducing systemic effects. biocrick.comamerigoscientific.comcaymanchem.com Future research could investigate its utility as a chemical probe to study AR-mediated processes in diverse biological systems, including but not limited to skin biology. Developing modified versions of this compound as chemical probes with specific tags or labels could facilitate tracking its distribution, binding dynamics, and interactions in live cells and tissues. This could open avenues for studying androgen-dependent pathways in conditions beyond acne and alopecia, potentially revealing new therapeutic targets.
Development of Next-Generation Computational and Experimental Tools
Advancing the understanding of this compound necessitates the development and application of sophisticated computational and experimental tools. Future efforts could focus on creating more refined computational models to predict its interaction with mutant androgen receptors or to simulate its behavior in complex biological environments. Theoretical calculations and molecular modeling have already been utilized to characterize the conformational properties of this compound and related compounds. researchgate.netrsc.org Further development in this area, potentially incorporating machine learning and artificial intelligence, could lead to more accurate predictions of its binding affinity, metabolism, and potential off-target interactions. On the experimental front, developing advanced imaging techniques or biosensors specifically tuned to detect this compound or its metabolites could provide unprecedented spatial and temporal resolution in studying its distribution and activity in biological systems. mdpi.com These next-generation tools will be crucial for driving future discoveries about this compound.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing 17alpha-Propionate in preclinical studies?
- Methodological Answer: Synthesis typically involves esterification of the parent compound using propionic anhydride under controlled temperature and catalytic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For reproducibility, document reaction parameters (e.g., solvent, stoichiometry, reaction time) and adhere to NIH guidelines for preclinical reporting .
Q. How should researchers design stability studies for this compound under varying physiological conditions?
- Methodological Answer: Stability studies should simulate physiological environments (e.g., pH 2–8, 37°C) and assess degradation kinetics via UV-Vis spectroscopy or HPLC. Include control groups for thermal, photolytic, and hydrolytic stress. Use Arrhenius equations to extrapolate shelf-life data. Report confidence intervals and statistical significance of degradation rates to ensure robustness .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity in complex matrices like plasma or tissue homogenates. Validate methods per FDA/ICH guidelines, including linearity (R² > 0.99), recovery rates (85–115%), and limits of detection (LOD < 1 ng/mL). Cross-validate with ELISA kits for cross-matrix consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodological Answer: Conduct meta-analyses to identify interspecies variability in metabolic enzymes (e.g., cytochrome P450 isoforms). Use compartmental modeling to compare absorption/distribution parameters. Address confounding variables (e.g., diet, genetic polymorphisms) by applying multivariate regression. Transparently report limitations in cross-study comparisons, such as differences in dosing regimens or analytical methods .
Q. What in vivo models are optimal for studying the tissue-specific efficacy of this compound?
- Methodological Answer: Use transgenic rodent models to isolate receptor-mediated effects (e.g., glucocorticoid receptor knockouts). For tissue targeting, employ localized delivery systems (e.g., microspheres, hydrogels) and validate biodistribution via radiolabeled tracers. Ensure ethical compliance with NIH guidelines for animal studies, including sample size justification and randomization .
Q. How should researchers design experiments to elucidate the mechanism of action of this compound at the molecular level?
- Methodological Answer: Combine transcriptomic (RNA-seq) and proteomic (SILAC) profiling to identify downstream signaling pathways. Use CRISPR-Cas9 knockouts or siRNA silencing to validate candidate targets. For structural insights, employ X-ray crystallography or cryo-EM to resolve ligand-receptor interactions. Replicate findings across ≥3 independent experiments to mitigate batch effects .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer: Fit data to sigmoidal dose-response curves (Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For non-linear kinetics, apply mixed-effects models. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (Cohen’s d) to contextualize biological relevance .
Q. How can cross-study variability in this compound’s anti-inflammatory efficacy be systematically evaluated?
- Methodological Answer: Perform systematic reviews using PRISMA guidelines to aggregate data from peer-reviewed studies. Apply heterogeneity tests (I² statistic) to quantify variability. Stratify results by experimental design (e.g., in vitro vs. in vivo) or outcome measures (e.g., cytokine levels vs. histopathology). Use funnel plots to assess publication bias .
Methodological Best Practices
- Data Integrity: Organize raw datasets (e.g., NMR spectra, LC-MS chromatograms) in repositories like Figshare or Zenodo for peer scrutiny. Use plagiarism-detection software pre-submission to ensure originality .
- Reporting Standards: Follow APA-7 or journal-specific formatting for tables/figures. Label processed data critical to conclusions in the main text; archive raw data in supplementary files .
- Ethical Compliance: For human studies, detail participant selection criteria and informed consent protocols. Address conflicts of interest and funding sources transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
